3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid

Physicochemical property prediction LogD comparison side-chain SAR

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core fused to a propanoic acid side chain. With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it serves as a key intermediate or fragment in medicinal chemistry programs, particularly those targeting the [1,2,4]triazolo[4,3-a]pyridine pharmacophore found in kinase inhibitors and ion channel modulators.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 933742-81-5
Cat. No. B3169008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid
CAS933742-81-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)CCC(=O)O
InChIInChI=1S/C9H9N3O2/c13-9(14)5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5H2,(H,13,14)
InChIKeyQGVSNCJYPULNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic Acid (CAS 933742-81-5): Core Scaffold & Procurement Profile


3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core fused to a propanoic acid side chain . With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it serves as a key intermediate or fragment in medicinal chemistry programs, particularly those targeting the [1,2,4]triazolo[4,3-a]pyridine pharmacophore found in kinase inhibitors and ion channel modulators [1][2]. The compound is commercially available from multiple vendors in research-grade purity (typically ≥98%), positioning it as an accessible starting material for structure-activity relationship (SAR) exploration.

Why 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic Acid Cannot Be Casually Replaced by Its Closest Analogs


Generic substitution within the [1,2,4]triazolo[4,3-a]pyridine family is non-trivial due to the profound impact of side-chain length on both physicochemical properties and downstream synthetic utility. The propanoic acid chain provides a specific spatial arrangement of the carboxylic acid group, influencing hydrogen-bonding networks, LogD, and reactivity that cannot be replicated by the acetic or butanoic acid analogs . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine regiochemistry is a distinct pharmacophore in multiple drug discovery programs [1], and changing the fusion isomer can lead to a loss of target affinity. Thus, even seemingly minor structural permutations can invalidate established SAR and require significant re-optimization of a lead series.

Quantitative Differentiation Evidence for 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic Acid Against Its Closest Structural Analogs


Predicted Lipophilicity and Ionization State: Propanoic vs. Acetic Acid Side Chain

The target compound demonstrates a distinct lipophilicity and ionization profile compared to its closest commercially available analog, 2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid. The additional methylene unit in the propanoic acid chain increases the predicted LogP and significantly shifts the pH-dependent LogD, altering the compound's distribution coefficient at physiological pH . This directly impacts the compound's behavior in biological assays and its solubility profile.

Physicochemical property prediction LogD comparison side-chain SAR

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Binding

The target compound possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), as confirmed by ChemSpider . This specific HBD/HBA ratio is a defining feature of its interaction with biological targets. In contrast, the acetic acid analog has a reported HBA count of 5 and HBD count of 2 , a subtle but potentially significant difference in a key physicochemical parameter. This difference can influence the compound's ability to engage in specific hydrogen bond networks within a protein binding pocket, a factor critically exploited in the design of selective kinase inhibitors [1].

Hydrogen bond capacity medicinal chemistry design pharmacophore modeling

Scaffold Validation in Patented Kinase and Ion Channel Targets

The [1,2,4]triazolo[4,3-a]pyridine core, and specifically derivatives with a propanoic acid or amide chain at the 3-position, is a validated scaffold in multiple patent families and drug discovery programs. The target compound is a direct precursor to the sulfonamide class of potent, selective NaV1.7 inhibitors, where optimization of the N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methane-sulfonamide series led to lead compound 13 (GNE-131) with an IC50 for hNaV1.7 block in the low nanomolar range [1]. Separate patent literature from Almirall, S.A. establishes the use of 3-([1,2,4]triazolo[4,3-a]pyridin-7-yl)benzamide derivatives as p38 MAP kinase inhibitors [2]. These validations create a high-value differentiation for the target compound over non-vetted analogs.

Kinase inhibition p38 MAPK NaV1.7 inhibition patent analysis

High-Confidence Application Scenarios for 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic Acid Based on Verified Evidence


Fragment-Based Lead Discovery for Ion Channel Targets (e.g., NaV1.7)

The compound is the ideal carboxylic acid building block for designing novel acyl sulfonamide or amide derivatives targeting voltage-gated sodium channels. The evidence from Focken et al. [1] directly validates this scaffold for achieving potent hNaV1.7 inhibition, and the specific propanoic acid chain provides an optimal linker length for further derivatization, as confirmed by the success of compound GNE-131.

Kinase Inhibitor Scaffold Decoration, with an Emphasis on GSK-3β

For programs focused on kinase inhibition, particularly GSK-3β, the compound serves as a validated starting point for synthesizing maleimide-based inhibitors. Ye et al. [2] demonstrated that derivatives of this exact scaffold exhibit high selectivity and neuroprotective activity in vivo, making the propanoic acid a strategic procurement choice for CNS-focused kinase programs.

p38 MAPK Inhibitor Optimization with a Triazolopyridine Pharmacophore

The Almirall patent [3] establishes the [1,2,4]triazolo[4,3-a]pyridine core, substituted at the 3-position, as a key pharmacophore for p38 MAPK inhibition. Using the target compound as a fragment or intermediate allows researchers to directly explore this IP space for anti-inflammatory drug discovery, bypassing the need to synthesize the fused heterocycle de novo.

Physicochemical Property Optimization in Lead Series

When LogD and solubility profiling is critical, the target compound's differentiated properties (predicted LogP: 0.74, LogD7.4: -2.40) offer a quantitative basis for selection over less hydrophilic analogs. This is particularly relevant for medicinal chemistry teams needing a building block that will improve the aqueous solubility and reduce the lipophilicity-driven off-target binding of their leads.

Quote Request

Request a Quote for 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.